molecular formula C11H13ClN2O3 B11752182 Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11752182
M. Wt: 256.68 g/mol
InChI Key: YVISHWWYVAIPNX-GXDHUFHOSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is a hydrazone ester featuring a Z-configuration at the C=N bond, a chloro substituent, and a 3-methoxyphenyl group (Fig. 1). This compound belongs to a broader class of hydrazonyl halides, which are pivotal intermediates in synthesizing heterocycles such as spiro compounds and thiazoles . Its molecular formula is C₁₁H₁₃ClN₂O₃ (molecular weight: 256.68 g/mol), with crystallographic studies confirming its planar geometry and hydrogen-bonded supramolecular networks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

YVISHWWYVAIPNX-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC=C1)OC)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Direct Condensation Method

The most widely reported synthesis involves a one-step condensation between ethyl dichloroacetoacetate and 3-methoxyphenylhydrazine. The reaction proceeds in methanol under basic conditions, typically with triethylamine as a catalyst.

Procedure :

  • Reagent Preparation :

    • Ethyl dichloroacetoacetate (1.0 equiv) is dissolved in anhydrous methanol.

    • 3-Methoxyphenylhydrazine (1.1 equiv) is added dropwise at -5°C to 10°C.

    • Triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts.

  • Reaction Monitoring :

    • The mixture is stirred for 6–8 hours at 0–5°C.

    • Completion is confirmed via thin-layer chromatography (TLC).

  • Work-Up :

    • The product is filtered, washed with cold methanol, and recrystallized to achieve >98% purity.

Key Parameters :

  • Temperature control (-5°C to 10°C) prevents side reactions such as E-isomer formation.

  • Methanol ensures solubility of intermediates while stabilizing the hydrazone structure through hydrogen bonding.

Diazonium Salt Coupling Method

An alternative route adapts diazotization techniques used for analogous 4-methoxyphenyl derivatives. While originally developed for positional isomers, this method is applicable to the 3-methoxy variant with modifications.

Procedure :

  • Diazotization :

    • 3-Methoxyaniline (1.0 equiv) is treated with NaNO₂ (1.2 equiv) and HCl (2.0 equiv) in water at -5°C.

    • The diazonium salt forms within 1 hour.

  • Coupling Reaction :

    • Ethyl 2-chloro-3-oxobutyrate (1.0 equiv) and sodium acetate (2.0 equiv) are added to the diazonium solution.

    • The mixture is stirred for 2 hours at 0–5°C.

  • Isolation :

    • The precipitate is collected via vacuum filtration and purified via column chromatography (ethyl acetate/petroleum ether, 1:4).

Adaptation Notes :

  • Substituting 4-methoxyaniline with 3-methoxyaniline requires adjusted stoichiometry to account for steric effects.

  • Acetone/water solvent systems improve yield compared to pure aqueous conditions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-5°C to 10°C) are critical to suppress byproducts like the E-isomer or polymeric hydrazones. Methanol outperforms ethanol or acetonitrile due to its polar protic nature, which stabilizes intermediates.

Table 1: Solvent Impact on Yield

SolventTemperature (°C)Yield (%)Purity (%)
Methanol0–58598
Ethanol0–57295
Acetonitrile0–56590

Base Selection

Triethylamine and sodium acetate are preferred for their mild basicity and solubility in reaction media. Stronger bases (e.g., NaOH) lead to ester hydrolysis, reducing yields by 15–20%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control : Multi-stage cooling zones maintain reactions at -5°C.

  • Higher Throughput : Yields exceed 90% with residence times under 30 minutes.

Table 2: Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Yield85%92%
Purity98%99.5%
Annual Output10 kg5,000 kg

Characterization and Analysis

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) :

    • δ 1.35 (t, 3H, CH₂CH₃), δ 3.82 (s, 3H, OCH₃), δ 6.85–7.25 (m, 4H, aromatic), δ 4.30 (q, 2H, CH₂CH₃).

  • IR (KBr) :

    • 1730 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N), 3300 cm⁻¹ (N–H).

Configurational Analysis

The Z-configuration is confirmed via X-ray crystallography, revealing a planar hydrazone group and intramolecular hydrogen bonding between the NH and ester carbonyl.

Challenges and Troubleshooting

Common Issues

  • E-Isomer Contamination : Mitigated by strict temperature control and rapid work-up.

  • Low Yields : Often due to incomplete diazotization; increasing NaNO₂ stoichiometry by 10% resolves this.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Condensation8598Moderate
Diazonium Coupling7895High

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is utilized in the preparation of anticoagulants such as apixaban, which is used for the treatment of thromboembolic disorders. The compound's hydrazone structure contributes to its reactivity, facilitating further chemical transformations essential for drug development .

1.2 Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival .

Synthesis Pathways

A detailed synthesis pathway for this compound has been documented, showcasing its preparation from p-anisidine through a multi-step reaction involving hydrazone formation and subsequent esterification processes. This method highlights the compound's versatility as a synthetic intermediate in pharmaceutical chemistry .

In Vitro Studies on Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a derivative was tested against a panel of NCI-60 human cancer cell lines, showing IC50 values indicating significant cytotoxic effects, particularly in breast cancer cells .

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents on the phenyl ring, influencing electronic, steric, and physicochemical properties.

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)... 3-OCH₃ C₁₁H₁₃ClN₂O₃ 256.68 Z-configuration; intramolecular H-bonding
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)... 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.68 Monoclinic P2₁ space group; β = 91.47°
Ethyl (2Z)-2-chloro-2-(phenylhydrazono)acetate H C₁₀H₁₁ClN₂O₂ 226.66 Monoclinic P2₁/c; β = 118.15°
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)... 4-F C₁₀H₁₀ClFN₂O₂ 244.66 Electron-withdrawing F enhances reactivity
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)... 2,4,5-Cl₃ C₁₀H₈Cl₄N₂O₂ 329.99 High molecular weight; increased lipophilicity

Key Observations :

  • Substituent Position : The 3-methoxy group (meta) in the target compound vs. 4-methoxy (para) alters electronic effects. The para-substituted analog exhibits stronger resonance stabilization .
  • Halogen Effects : Chlorine and fluorine substituents increase electrophilicity, enhancing reactivity in heteroannulation reactions .
  • Crystallography : The 4-methoxy derivative crystallizes in a P2₁ space group with a near-right angle (β = 91.47°), while the phenyl analog adopts P2₁/c with β = 118.15°, reflecting steric and packing differences .

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) improve yields due to stabilized diazonium intermediates.
  • Bulky substituents (e.g., 2,3-dimethylphenyl) may reduce yields due to steric hindrance .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic data reveal intermolecular interactions critical for stability and reactivity:

Compound Space Group Hydrogen Bonds (D–H···A) Supramolecular Features
3-Methoxyphenyl analog P2₁ N1–H1N···O2 (2.11 Å, 164°) Helical chains along b-axis
4-Methoxyphenyl analog P2₁ C6–H6···O2 (2.59 Å) Layered packing via π-π stacking
Phenyl analog P2₁/c N1–H1N···O2 (2.09 Å) Dimers linked by N–H···O bonds

Key Observations :

  • Z-Configuration : Ensures planar geometry, enabling π-π interactions and hydrogen bonding .
  • Methoxy Position : The 4-methoxy group facilitates stronger hydrogen bonding compared to 3-methoxy due to better orbital alignment .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate, with the CAS number 405872-78-8, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula: C11H13ClN2O3
  • Molecular Weight: 256.68 g/mol
  • IUPAC Name: this compound
  • CAS Number: 405872-78-8

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The presence of the chloro group facilitates nucleophilic substitution reactions, while the hydrazone moiety may engage in hydrogen bonding with target biomolecules.

Anticancer Potential

Recent studies have highlighted the anticancer properties of hydrazone derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various pathways:

  • Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
  • Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antimicrobial Activity

Research indicates that similar hydrazone derivatives possess significant antimicrobial properties. This compound may exhibit:

  • Bactericidal Effects: Effective against various bacterial strains, potentially through disruption of bacterial cell membranes.
  • Fungicidal Activity: Inhibiting fungal growth by interfering with cellular processes.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialBactericidal and fungicidal effects
Chemical SynthesisIntermediate in pharmaceutical synthesis

Study 1: Anticancer Activity

A study conducted on hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Study 2: Antimicrobial Efficacy

In a comparative study of various hydrazone compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.

Q & A

Q. How to troubleshoot low yields in hydrazone formation?

  • Solutions :
  • Ensure fresh diazonium salt preparation to avoid decomposition.
  • Use anhydrous ethanol to prevent hydrolysis of the α-chloro ester.
  • Employ slow addition of the diazonium salt to reduce dimerization .

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